molecular formula C11H17N3O2 B2622394 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetic acid CAS No. 2031258-73-6

2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetic acid

Cat. No.: B2622394
CAS No.: 2031258-73-6
M. Wt: 223.276
InChI Key: SOYKPQHPADLDCU-UHFFFAOYSA-N
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Description

2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetic acid is a compound that features a pyrazole ring attached to a piperidine ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents such as tetrahydrofuran and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The combination of the pyrazole and piperidine rings provides a versatile scaffold for further chemical modifications and applications .

Properties

IUPAC Name

2-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-13-6-4-10(12-13)9-3-2-5-14(7-9)8-11(15)16/h4,6,9H,2-3,5,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYKPQHPADLDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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